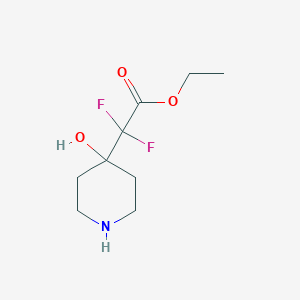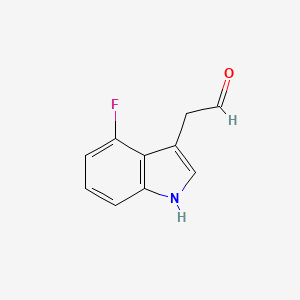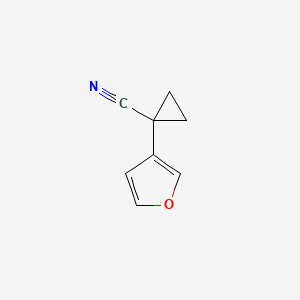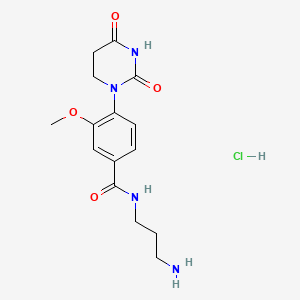
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and is substituted with a hydroxyl group and a difluoroacetate moiety. The presence of fluorine atoms often imparts unique properties to organic molecules, making them valuable in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate typically involves the reaction of 4-hydroxypiperidine with ethyl 2,2-difluoroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the piperidine attacks the carbonyl carbon of the difluoroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 2,2-difluoro-2-(4-oxopiperidin-4-yl)acetate.
Reduction: Formation of ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)ethanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate involves its interaction with specific molecular targets. The presence of the piperidine ring and the difluoroacetate moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate can be compared with other piperidine derivatives and fluorinated compounds:
Similar Compounds: Ethyl 2-(4-hydroxypiperidin-1-yl)acetate, 4-hydroxy-2-quinolones, and indole derivatives.
Uniqueness: The presence of both the piperidine ring and the difluoroacetate moiety makes it unique, providing a combination of properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C9H15F2NO3 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate |
InChI |
InChI=1S/C9H15F2NO3/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8/h12,14H,2-6H2,1H3 |
InChI Key |
QVNNXHSAHHWZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1(CCNCC1)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)


![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)



